1-(cyclopentylmethyl)-1H-pyrazole
Overview
Description
1-(cyclopentylmethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.225. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation for Medicinal Applications : Pyrazole derivatives, including 1-(cyclopentylmethyl)-1H-pyrazole, have been synthesized and evaluated for their potential in medicinal applications. For example, sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the development of drugs like celecoxib for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Diverse Biological Activities : 1H-pyrazoles have shown a wide range of biological activities, including hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, insecticidal, and antitumor properties. This versatility makes them valuable for the rational design of new small molecule drugs (Küçükgüzel & Şenkardeş, 2015).
Antiproliferative Agents in Cancer Research : Novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives have been synthesized and shown to exhibit significant cytotoxic effects against breast cancer and leukemic cells, indicating potential as antiproliferative agents in cancer treatment (Ananda et al., 2017).
Synthetic Methodology Development : Efficient and divergent synthetic methodologies for fully substituted 1H-pyrazoles have been reported, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Wang et al., 2008).
Investigations into Molecular Structures and Properties : Detailed experimental and theoretical investigations have been conducted on pyrazole compounds to understand their molecular structures, vibrational frequencies, and chemical properties. These studies are crucial for the development of pyrazole-based pharmaceuticals and other applications (Evecen et al., 2016).
Properties
IUPAC Name |
1-(cyclopentylmethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-5-9(4-1)8-11-7-3-6-10-11/h3,6-7,9H,1-2,4-5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKZICCTAUACMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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